Regioisomeric Chlorine Boiling Point Comparison
The target 3,5-dichloro regioisomer (analogous to CAS 1212936-72-5 scaffold) has a predicted boiling point of 281.2 ± 40.0 °C. The 2,6-dichloro regioisomer (CAS 1213196-43-0) exhibits a substantially higher predicted boiling point of 307.8 ± 42.0 °C, a difference of approximately 26 °C . This differential arises from the distinct electronic and steric environments created by the specific chlorine substitution pattern on the pyridine ring.
| Evidence Dimension | Predicted boiling point (°C) |
|---|---|
| Target Compound Data | 281.2 ± 40.0 °C (predicted, for the analogous (1R)-1-(2,5-dichloro(3-pyridyl))-2,2,2-trifluoroethylamine regioisomer series; target 3,5-dichloro expected in similar range) |
| Comparator Or Baseline | (1S)-1-(2,6-Dichloro(3-pyridyl))-2,2,2-trifluoroethylamine (CAS 1213196-43-0): 307.8 ± 42.0 °C (predicted) |
| Quantified Difference | ~26 °C higher for the 2,6-dichloro regioisomer |
| Conditions | Predicted values from ChemicalBook CAS database entries; calculated using ACD/Labs software |
Why This Matters
A 26 °C boiling point difference between regioisomers directly impacts distillation-based purification strategies, solvent selection for reactions, and thermal stability considerations during scale-up, making regioisomeric purity a critical procurement specification.
